2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride
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Overview
Description
2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C7H10Br2Cl2N2 and a molecular weight of 352.88 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 3 and 5, and an ethanamine group at position 4. The dihydrochloride form indicates the presence of two hydrochloride (HCl) molecules associated with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride typically involves the bromination of 4-aminopyridine followed by the introduction of the ethanamine group. The reaction conditions often include the use of bromine (Br2) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as NMR, HPLC, and GC are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and ethanamine group play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dichloropyridin-4-yl)ethanamine;dihydrochloride
- 2-(3,5-Difluoropyridin-4-yl)ethanamine;dihydrochloride
- 2-(3,5-Diiodopyridin-4-yl)ethanamine;dihydrochloride
Uniqueness
2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride is unique due to the presence of bromine atoms, which confer distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions that are not possible with other halogens, making this compound valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(3,5-dibromopyridin-4-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2.2ClH/c8-6-3-11-4-7(9)5(6)1-2-10;;/h3-4H,1-2,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVBYAGFXSIJOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)CCN)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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